N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
“N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide in the presence of a base.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxy group.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for similar activities.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent, possibly targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with proteins, enzymes, or DNA, disrupting normal cellular processes. The molecular targets might include kinases, proteases, or other enzymes involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Acetamide Derivatives: Compounds such as paracetamol (acetaminophen) and acetanilide.
Uniqueness
What sets “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole or acetamide derivatives.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-17-9-7-16(8-10-17)20-14(2)28-21(23-20)22-19(24)13-15-5-11-18(12-6-15)29(3,25)26/h5-12H,4,13H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPCZHRPVQTAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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